![molecular formula C21H21N9S B10888768 N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10888768.png)
N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE is a complex organic compound that features a unique structure combining pyrazole and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, benzyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE: shares structural similarities with other pyrazole and thiadiazole derivatives.
Other Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone.
Other Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole.
Uniqueness
The uniqueness of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-1,3,4-THIADIAZOL-2-YL)AMINE lies in its combined structure, which may confer unique chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H21N9S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C21H21N9S/c1-15-12-16(2)30(25-15)14-29-10-8-18(26-29)20-23-24-21(31-20)22-19-9-11-28(27-19)13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,22,24,27) |
InChI Key |
WTTXYFRWCWKNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CN2C=CC(=N2)C3=NN=C(S3)NC4=NN(C=C4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.